马洛霉素

描述

Malonomicin, also known as Antibiotic K16, is an antibiotic with anti-protozoa and anti-trypanosome activities . It also shows anti-trypanosome activity in vivo . It has been used in fungicidal applications .

Synthesis Analysis

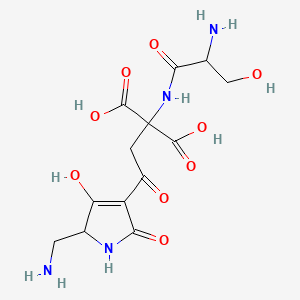

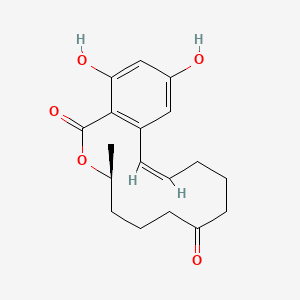

The structure of Malonomicin was reinvestigated by 1°C and 111 NMR spectroscopy and established by independent synthesis to be N2-L-alanyl-N3-fumaramoyl-L-2,3-diaminopropanoic acid . This structure is isomeric with the originally proposed structure .

Molecular Structure Analysis

The molecular formula of Malonomicin is C13H18N4O9 . Its molecular weight is 374.3 . The structure of Malonomicin was confirmed by H-NMR to be consistent with the structure .

Chemical Reactions Analysis

The biosynthesis of Malonomicin was studied in Streptomyces rimosus by feeding experiments with 13C-labelled precursors . Evidence is presented that Malonomicin is derived from 2,3-diaminopropanoic acid, one molecule of acetate, a C4-dicarboxylic acid (presumably succinic acid), CO2, and serine .

Physical and Chemical Properties Analysis

Malonomicin has a molecular weight of 374.3 . It’s recommended that stock solutions, once prepared, are stored aliquoted in tightly sealed vials and used within 1 month . Repeated freeze and thaw cycles should be avoided .

科学研究应用

生物合成与结构研究

- 在链霉菌中探索了马洛霉素的生物合成,表明它来自2, 3-二氨基丙酸、乙酸盐、C4-二羧酸、CO2和丝氨酸 (Schipper, Baan, & Bickelhaupt, 1979).

- 使用2H NMR光谱学的先进前体研究确定了5-氨基甲基-4-羟基-3-琥珀酰基-3-吡咯啉-2-酮作为马洛霉素生物合成中第一个四酸衍生的中间体 (Schipper, Baan, Harms, & Bickelhaupt, 1982).

在其他研究领域的应用

- 虽然与马洛霉素没有直接关系,但对具有类似生物合成途径的天然产物和化合物的几项研究提供了对科学研究中更广泛应用的见解,例如脂质组学、抗氧化活性和天然化合物的药理作用:

- 使用MALDI-MS成像技术在人皮肤样本中进行的脂质组学研究 (Hart et al., 2011).

- 研究桑叶提取物的抗氧化活性和多酚含量,强调了类似化合物在药理研究中的潜力 (Kim et al., 2014).

- 天然黄酮醇苷,如淫羊藿苷,在延长小鼠健康寿命中的作用,可以洞察类似化合物的潜力 (Zhang et al., 2015).

- 探索黄芪苷在阿尔茨海默病治疗中的药理靶点和机制,这可能会为类似天然产物的研究提供信息 (Xiao et al., 2019).

作用机制

Target of Action

Malonomicin, also known as Antibiotic K16, is an antibiotic that exhibits significant anti-protozoa and anti-trypanosome activities . The primary target of Malonomicin is the protozoan parasite Trypanosoma congolense, which causes animal trypanosomiasis .

Mode of Action

It is known that malonomicin interacts withTrypanosoma congolense and exhibits anti-trypanosome activity . This interaction likely disrupts the normal functioning of the parasite, leading to its elimination from the host organism .

Biochemical Pathways

It is known that malonomicin is a derivative of the non-protein amino acid l-2,3-diaminopropanoic acid (l-dap), which occurs in several other biologically active metabolites of vegetable and microbial origin . The biosynthesis of Malonomicin involves the recruitment of external enzymes to the main assembly machinery .

Pharmacokinetics

It is known that the major route of elimination for similar compounds, such as aminoglycoside antibiotics, is glomerular filtration . These compounds also undergo some tubular reabsorption

Result of Action

The result of Malonomicin’s action is the elimination of Trypanosoma congolense from the host organism . In vivo studies have shown that Malonomicin can eliminate all trypanosomes from the blood of infected mice .

安全和危害

未来方向

属性

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-2-[2-[2-(aminomethyl)-3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl]-2-oxoethyl]propanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O9/c14-2-5-8(20)7(10(22)16-5)6(19)1-13(11(23)24,12(25)26)17-9(21)4(15)3-18/h4-5,18,20H,1-3,14-15H2,(H,16,22)(H,17,21)(H,23,24)(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQOAJQXCZEYLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=C(C(=O)N1)C(=O)CC(C(=O)O)(C(=O)O)NC(=O)C(CO)N)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80959188 | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38249-71-7 | |

| Record name | Malonomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038249717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2-Amino-1,3-dihydroxypropylidene)amino]{2-[5-(aminomethyl)-2-hydroxy-4-oxo-4,5-dihydro-1H-pyrrol-3-yl]-2-oxoethyl}propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80959188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is known about the biosynthesis of Malonomicin?

A1: Research indicates that Malonomicin is produced by the bacterium Streptomyces rimosus. The biosynthesis utilizes several key building blocks, including 2,3-diaminopropanoic acid, acetate, a C4-dicarboxylic acid (likely succinic acid), carbon dioxide (CO2), and serine. [, ]

Q2: Has the structure of Malonomicin been elucidated, and if so, what methods were used?

A2: Yes, the structure of Malonomicin has been determined. Researchers employed Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 13C-NMR, to fully assign the carbon atoms within the molecule. [] This spectroscopic data, combined with information gleaned from feeding experiments with 13C-labelled precursors, provided crucial insights into the structure of Malonomicin. []

Q3: Are there any reported total syntheses of Malonomicin?

A3: While the exact details of the total synthesis are not provided in the abstracts, one paper mentions the successful "total synthesis of the antibiotic malonomicin (k16)". [] This suggests that researchers have achieved the laboratory synthesis of this compound.

Q4: Beyond 13C-NMR, have other spectroscopic techniques been used to study Malonomicin?

A4: Yes, researchers have utilized both proton (1H) and deuteron (2H) NMR spectroscopy to investigate Malonomicin. [, ] These studies likely provided further structural insights and potentially information on the compound's dynamics or interactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate](/img/structure/B6595566.png)

![benzylidene(dichloro)ruthenium;1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ide;tricyclohexylphosphane](/img/structure/B6595620.png)

![Sodium 2,3-dihydroxypropyl (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(hexadecanoyloxy)propyl phosphate](/img/structure/B6595654.png)